
4-Hydroxyphenyl benzoate
Overview
Description
4-Hydroxyphenyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 4-hydroxybenzoic acid and phenol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a white to light brown crystalline powder with a melting point of 162°C to 166°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxyphenyl benzoate can be synthesized through several methods. One common method involves the esterification of hydroquinone and p-hydroxybenzoic acid in the presence of an esterification catalyst . Another method involves cleaving 1,4-bis(benzoyl)hydroquinone derivatives with alkali metal alkanolates .
Industrial Production Methods
The industrial production of this compound typically involves the reaction of p-hydroxybenzoic acid with phenol in the presence of an acid catalyst. This process is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl benzoate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Hydrolysis: Reaction with water or hydroxide ions to break down into 4-hydroxybenzoic acid and phenol.
Oxidation: Reaction with oxidizing agents to form quinones and other oxidation products.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Hydrolysis: Water or hydroxide ions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of 4-hydroxybenzoic acid and phenol.
Oxidation: Formation of quinones and other oxidation products.
Scientific Research Applications
Medicinal Chemistry
Antileishmanial Activity
Recent studies have highlighted the potential of 4-hydroxyphenyl derivatives in treating leishmaniasis, a disease caused by Leishmania parasites. A specific compound derived from 4-hydroxyphenyl benzoate demonstrated significant efficacy against both promastigote and intracellular amastigote forms of Leishmania donovani. In vivo tests showed a reduction of parasite load in infected mice by 98.9% in the spleen and 95.3% in the liver after administration of the compound at a dosage of 1.5 mg/kg for four days .
FXR Antagonism
Another area of research involves the use of this compound derivatives as antagonists of the farnesoid X receptor (FXR). A study identified a derivative that exhibited moderate FXR antagonistic activity, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved potency and stability. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could enhance the compound's effectiveness .
Polymer Science
Liquid-Crystalline Polymers
this compound derivatives are utilized as intermediates in synthesizing liquid-crystalline polymers. These materials are known for their unique optical and thermal properties, making them suitable for applications in displays and advanced materials . The derivatives can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability.
Biodegradable Polymers
The increasing demand for environmentally friendly materials has led to research on biodegradable polymers incorporating this compound. Studies suggest that these polymers can degrade under specific conditions, reducing environmental impact while maintaining desirable physical properties . This aligns with global trends towards sustainability in material science.
Biochemical Applications
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for various enzymes, which is significant for developing therapeutic agents targeting specific biochemical pathways. The compound's ability to modulate enzyme activity can lead to advancements in treating metabolic disorders .
Comprehensive Data Table
Case Studies
- Leishmaniasis Treatment : A study demonstrated that a specific derivative of this compound significantly reduced parasite loads in infected mice, suggesting potential as a new antileishmanial agent.
- Polymer Development : Research into liquid-crystalline polymers incorporating this compound revealed improvements in material properties, paving the way for innovative applications in electronics and display technologies.
- Biodegradability Assessment : Investigations into biodegradable polymers containing this compound showed promising results regarding their degradation rates and environmental impact, indicating a shift towards more sustainable materials.
Mechanism of Action
The mechanism of action of 4-hydroxyphenyl benzoate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA and RNA synthesis, as well as enzymes like ATPase and phosphotransferase in some bacterial species . This inhibition leads to its antimicrobial and preservative effects.
Comparison with Similar Compounds
4-Hydroxyphenyl benzoate can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Shares similar antioxidant and antimicrobial properties.
Phenyl benzoate: Similar ester structure but lacks the hydroxyl group, leading to different chemical properties.
4-Hydroxyphenyl acetate: Similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Biological Activity
4-Hydroxyphenyl benzoate (C13H10O3) is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an ester formed from 4-hydroxybenzoic acid and phenol. Its molecular structure can be represented as follows:
- Molecular Formula : C13H10O3
- Molecular Weight : 218.22 g/mol
The compound exhibits a phenolic structure, which is significant for its biological activity, particularly in interaction with various biological targets.
Antimicrobial and Antiparasitic Effects
One notable study investigated the efficacy of this compound derivatives against Leishmania species, which are responsible for leishmaniasis. The compound demonstrated significant leishmanicidal activity, reducing parasite load in infected mice by up to 98.9% in the spleen and 95.3% in the liver after oral administration at a dosage of 1.5 mg/kg for four days . This suggests that this compound could serve as a promising lead compound for antileishmanial therapy.
Anticancer Properties
Research has shown that various derivatives of this compound exhibit antiproliferative effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of several hydroxypropyl ferrociphenol derivatives on the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values indicating significant growth inhibition . The findings suggest that modifications to the hydroxyphenyl structure can enhance its anticancer activity.
Compound | IC50 (µM) | Lipophilicity (log Po/w) |
---|---|---|
Compound A | 0.28 | 3.5 |
Compound B | 2.98 | 2.86 |
Compound C | 13 | 1.5 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Antiparasitic Activity : The compound disrupts mitochondrial function in Leishmania parasites, leading to decreased ATP levels and increased reactive oxygen species (ROS) production, which contributes to its leishmanicidal effect .
- Anticancer Mechanism : The antiproliferative effects are believed to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .
Structure-Activity Relationship (SAR)
A systematic SAR study identified key structural features necessary for the biological activity of this compound derivatives. Modifications such as substituent changes on the aromatic rings significantly influenced potency and stability. For example, replacing certain halogen groups improved FXR antagonistic activity while maintaining low cytotoxicity against normal cells .
Case Studies
- Leishmaniasis Treatment : In a controlled study with BALB/c mice infected with Leishmania infantum, treatment with a derivative of this compound resulted in substantial reductions in parasite load compared to untreated controls, highlighting its potential as an effective therapeutic agent .
- Breast Cancer Cell Line Evaluation : A series of experiments conducted on MDA-MB-231 cells demonstrated that specific derivatives exhibited IC50 values as low as 0.28 µM, indicating strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 4-hydroxyphenyl benzoate?
The synthesis of this compound typically involves esterification between 4-hydroxyphenol and benzoyl chloride derivatives. A common method uses a coupling agent (e.g., DCC/DMAP) under reflux in anhydrous conditions. Reported yields range from 41–46%, with purity confirmed by melting point (167.4°C) and IR spectroscopy (C=O stretch at 1714 cm⁻¹, -OH at 3455 cm⁻¹) . Researchers should validate purity using HPLC and compare spectral data with literature to confirm structural integrity.
Q. What are the key physicochemical properties of this compound?
Critical properties include:
- Melting point: 135–167.4°C (variations depend on purity and crystal structure) .
- IR peaks: C=O (1714 cm⁻¹), aromatic C=C (1509–1604 cm⁻¹) .
- Stability: Chemically stable under recommended storage (dry, inert atmosphere; avoid light and moisture) . Researchers must verify these properties experimentally, as discrepancies in melting points suggest polymorphic forms or impurities .
Q. How should this compound be handled and stored to ensure stability?
Use personal protective equipment (PPE), including gloves and lab coats. Avoid dust formation and inhalation. Store in airtight containers at room temperature, away from oxidizing agents and moisture. Stability under long-term storage remains understudied, so periodic purity checks (e.g., TLC or HPLC) are advised .
Advanced Research Questions
Q. How does this compound influence liquid crystalline phase behavior?
Structurally similar benzoate derivatives (e.g., 4-(4-cyanophenyl)benzoate) enhance thermal stability and response times in liquid crystal mixtures. Researchers should investigate its role as a mesogen or dopant via polarized optical microscopy and differential scanning calorimetry (DSC). Focus on alkyl chain modifications to optimize phase transitions .
Q. What analytical methods are recommended for detecting this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. For trace analysis, LC-MS/MS using MRM transitions improves sensitivity. Calibrate against certified standards (e.g., ethylparaben or methylparaben analogs) and validate recovery rates in biological/environmental matrices .
Q. How can contradictory melting point data for this compound be resolved?
Discrepancies (e.g., 135°C vs. 167.4°C) may arise from polymorphic forms, impurities, or measurement conditions. Perform recrystallization in different solvents (e.g., ethanol vs. acetone) and characterize crystals via X-ray diffraction. Compare results with databases like Reaxys or SciFinder to identify reported forms .
Q. What are the potential biological interactions of this compound?
While not extensively documented, structural analogs (e.g., parabens) interact with estrogen receptors. Investigate its binding affinity using in vitro assays (e.g., competitive ELISA or SPR). Toxicity profiling (Ames test, micronucleus assay) is critical due to its possible mutagenic classification .
Q. How can researchers address low synthetic yields of this compound?
Optimize reaction conditions:
- Use high-purity starting materials.
- Replace DCC with EDC·HCl to reduce side reactions.
- Employ microwave-assisted synthesis for faster kinetics. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Methodological Notes
- Synthesis Validation : Cross-check melting points and spectral data against multiple sources (e.g., NIST Chemistry WebBook) .
- Safety Compliance : Follow OSHA guidelines for handling mutagenic compounds, including fume hood use and waste disposal protocols .
- Data Reproducibility : Document solvent, temperature, and catalyst details meticulously to enable replication .
Properties
IUPAC Name |
(4-hydroxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAXJRJMFOACBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051905 | |
Record name | 4-Hydroxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-19-1 | |
Record name | 1,4-Benzenediol, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2444-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroquinone monobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2444-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hydroxyphenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROQUINONE MONOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCY7O225CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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